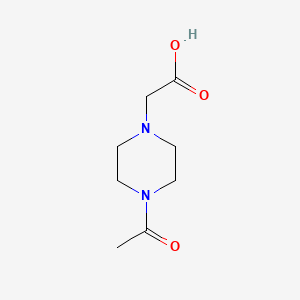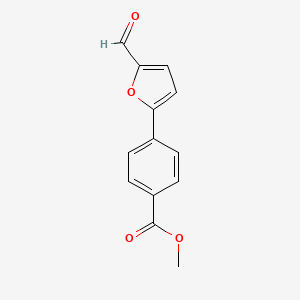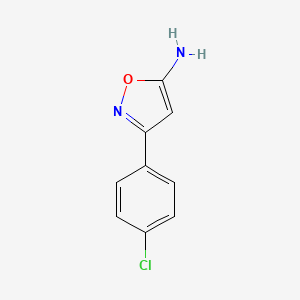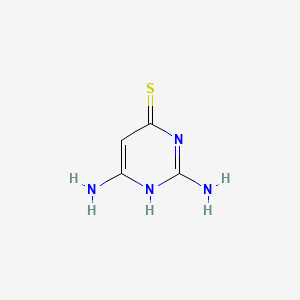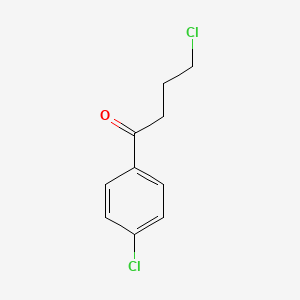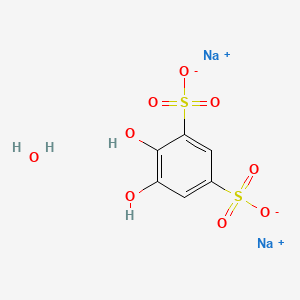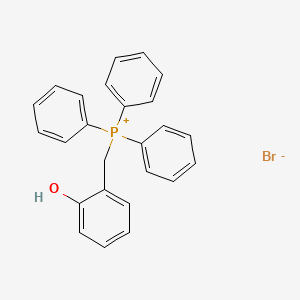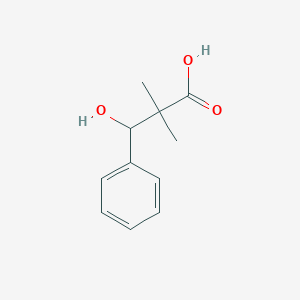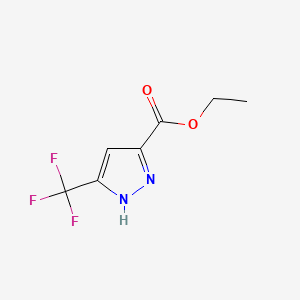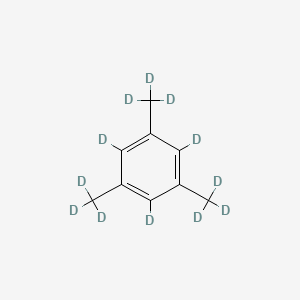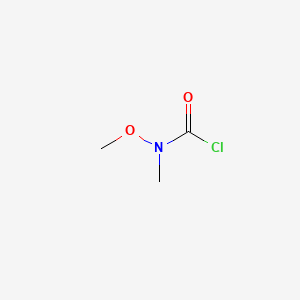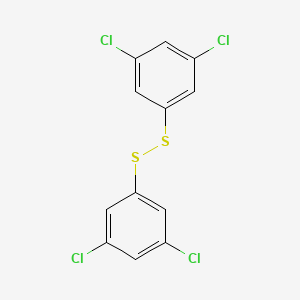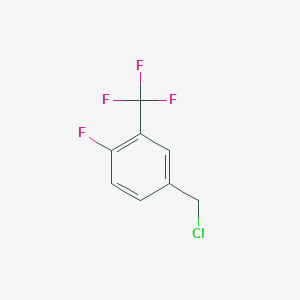
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Descripción general
Descripción
“4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves radical trifluoromethylation, which is a process where a trifluoromethyl group is introduced into a molecule . Another method involves the Blanc chloromethylation of benzene . A specific preparation method for a similar compound involves the reaction of iron powders, ethanol, water, and concentrated hydrochloric acid .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene” can be represented by the formula C7H4ClF3 . The structure can be viewed as a benzene ring with a chloromethyl group at one position and a trifluoromethyl group at another .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Nucleophilic reactions of benzene derivatives are also possible .Aplicaciones Científicas De Investigación
Organic Synthesis
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene: is a valuable intermediate in organic synthesis. It can be used to introduce the trifluoromethyl group into other molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals. The presence of both chloromethyl and trifluoromethyl groups allows for diverse reactivity, enabling the synthesis of complex molecules through various substitution reactions .
Material Science
In material science, this compound can contribute to the creation of advanced polymers with unique properties. For example, polymers containing the trifluoromethyl group often exhibit increased thermal stability and chemical resistance, making them suitable for high-performance applications .
Medicinal Chemistry
The trifluoromethyl group is known to enhance the biological activity of certain drugs. Therefore, 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene can be used as a precursor in the synthesis of medicinal compounds, potentially leading to the development of new therapeutic agents with improved efficacy .
Catalysis
This compound may serve as a ligand or a building block for catalysts in chemical reactions. The fluorinated aromatic ring can influence the electronic properties of the catalyst, thereby affecting its reactivity and selectivity in processes such as hydrogenation and oxidation reactions .
Fluorinated Surfactants
Due to its fluorinated nature, 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene can be utilized in the synthesis of surfactants with exceptional properties, such as increased surface activity and stability under extreme conditions. These surfactants are useful in various industrial processes, including coatings and emulsion polymerization .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be employed as standards or reagents in chromatography and spectroscopy. Their unique chemical structure allows for precise detection and quantification of various substances, enhancing the accuracy of analytical methods .
Safety and Hazards
Propiedades
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZGATXKOIZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374668 | |
| Record name | 4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
CAS RN |
67515-62-2 | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67515-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67515-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



